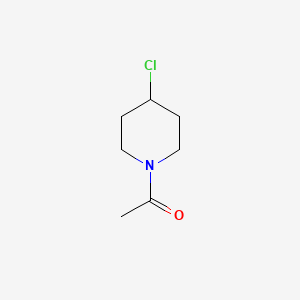

1-(4-Chloropiperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloropiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWFYUQMADABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296117 | |

| Record name | 1-(4-Chloro-1-piperidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207852-63-9 | |

| Record name | 1-(4-Chloro-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207852-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-1-piperidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Paradigms for the Chemical Synthesis of 1 4 Chloropiperidin 1 Yl Ethanone

De Novo Construction of the 4-Chloropiperidine (B1584346) Ring System

The creation of the substituted piperidine (B6355638) core is a critical step. Various cyclization strategies have been developed to construct this ubiquitous N-heterocycle, which is a common structural motif in many pharmaceuticals and natural products. nih.govwikipedia.org

Protic Acid-Assisted Aza-Pummerer Cyclizations Leading to 4-Chloropiperidines

A notable and environmentally benign approach for synthesizing 4-chloropiperidines involves a protic acid-assisted aza-Pummerer reaction. nih.govacs.orgnih.gov This method utilizes the activation of dimethyl sulfoxide (B87167) (DMSO) by a protic acid to generate an electrophilic (thiomethyl)methyl carbenium ion under mild conditions. nih.govfigshare.comorganic-chemistry.org This reactive species then engages with homoallylic amines in an aza-Pummerer type reaction, leading to an iminium ion intermediate that subsequently cyclizes to afford 4-chloropiperidines in good yields. nih.govnih.gov

A key reagent in this process is HCl•DMPU (a complex of hydrochloric acid and N,N'-dimethylpropyleneurea), which serves multiple roles as a protic acid, a non-nucleophilic base, and the chloride source for the final ring closure. nih.govacs.org This one-pot reaction demonstrates a broad substrate scope, tolerating a wide array of functional groups on both aromatic and aliphatic homoallylic amines, and is scalable. nih.govnih.govfigshare.com

The reaction's versatility is highlighted by its tolerance for various substituents on the aromatic ring of homoallylic anilines, including both electron-donating and electron-withdrawing groups, which consistently produce good to excellent yields. nih.gov

Table 1: Substrate Scope for the Protic Acid-Assisted Synthesis of 4-Chloropiperidines General Conditions: Homoallylic amine (0.2 mmol), HCl•DMPU (2.4 equiv), DMSO (2.4 equiv), 65 °C, 9–24 h. Yields are for the isolated product.

Transition Metal-Catalyzed and Lewis Acid-Mediated Cyclization Approaches for Piperidine Synthesis

Beyond the aza-Pummerer approach, the synthesis of piperidine rings is frequently accomplished through methods involving transition metals or Lewis acids. nih.govmdpi.comnih.gov These catalytic systems facilitate various cyclization strategies. acs.orgnih.gov

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, iron, and cobalt, are instrumental in forming piperidine rings through diverse mechanisms such as intramolecular hydroamination, reductive amination, and cycloadditions. mdpi.commdpi.comwilliams.edumdpi.com For instance, palladium catalysts can be used in Wacker-type aerobic oxidative cyclizations of alkenes to yield piperidines. organic-chemistry.org Iron-catalyzed reductive amination of ω-amino fatty acids provides another route to cyclic amines, including piperidines. mdpi.com These methods are valued for their efficiency and selectivity, though they can be limited by the cost of the metal catalysts. nih.gov

Lewis Acid-Mediation: Lewis acids are widely employed to catalyze the formation of piperidine rings, often through aza-Prins-type cyclizations. nih.govacs.org In one such method, Niobium(V) chloride (NbCl5) has been shown to be an effective Lewis acid for the cyclization of epoxides with homoallylic amines to produce 4-chloropiperidine derivatives. rasayanjournal.co.in The proposed mechanism involves NbCl5-mediated opening of the epoxide ring, followed by intramolecular cyclization and trapping of the resulting carbocation by a chloride ion. rasayanjournal.co.inrasayanjournal.co.in Other Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have also been used to catalyze the cyclization of amides to form spirocyclic piperidine derivatives. acs.orgnih.gov

Functionalization Strategies for the Piperidine Nitrogen

Once the 4-chloropiperidine hydrochloride salt is obtained, the next step towards the target compound is the acylation of the secondary amine. This is a standard amide bond formation reaction.

N-Acylation Routes Utilizing Acetylating Reagents

The introduction of the acetyl group onto the piperidine nitrogen can be achieved using various acetylating agents. The choice of reagent often depends on the reactivity required and the sensitivity of the starting material. Common methods include the use of acetyl chloride or acetic anhydride (B1165640). masterorganicchemistry.com

The reaction of 4-chloropiperidine with an acyl halide like acetyl chloride is a direct and efficient method for forming the N-acyl amide bond. masterorganicchemistry.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com Alternatively, acetic anhydride can be used, which offers a less aggressive but still effective means of acylation. For more sensitive substrates or to avoid harsh conditions, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate amide bond formation between 4-chloropiperidine and acetic acid under mild, neutral conditions. masterorganicchemistry.com

Table 2: Common Acetylating Reagents for N-Acylation

Mechanistic Insights into N-Acyl Amide Bond Formation

Activation: The carboxylic acid (or its derivative) must be "activated." In the case of acetyl chloride, the carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine atom, which is a good leaving group. masterorganicchemistry.comumich.edu

Nucleophilic Attack: The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate. studysmarter.co.uk

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion from acetyl chloride or acetate (B1210297) from acetic anhydride). masterorganicchemistry.com

Deprotonation: A base present in the reaction mixture removes the proton from the newly acylated nitrogen atom, yielding the final, neutral amide product, 1-(4-chloropiperidin-1-yl)ethanone. studysmarter.co.uk

Computational studies using density functional theory (DFT) have provided deeper understanding of the acyl transfer process, confirming that the reaction generally proceeds via nucleophilic substitution, with catalysts like acids or bases facilitating the process by enhancing the electrophilicity of the carbonyl group or the nucleophilicity of the amine. acs.org

Halogenation Chemistry for the Piperidine Ring

An alternative synthetic strategy involves introducing the chlorine atom onto a pre-existing piperidine ring. This can be achieved through various halogenation techniques, although controlling the regioselectivity can be a challenge.

One approach is the direct chlorination of piperidine itself. Upon treatment with reagents like calcium hypochlorite, piperidine can be converted to N-chloropiperidine (C₅H₁₀NCl). wikipedia.orgwikipedia.org This N-chloro intermediate is highly reactive and can undergo further reactions, such as dehydrohalogenation. wikipedia.orgwikipedia.org While this method primarily functionalizes the nitrogen, subsequent rearrangements or reactions could potentially lead to C-halogenated products, though this is not a direct route to 4-chloropiperidine.

A more direct, though often challenging, method is the electrophilic halogenation of the piperidine ring. Because the piperidine ring is electron-rich, it can react with electrophilic halogen sources. However, such reactions often require harsh conditions and can lead to a mixture of products. youtube.com

A more controlled and modern approach involves the intramolecular cyclization of a halogenated precursor. For example, a one-pot reaction starting from halogenated amides can be used to construct piperidine rings. nih.govnih.gov This method integrates amide activation, reduction, and an intramolecular nucleophilic substitution, where the halogen atom is already positioned on the acyclic precursor, leading directly to the halogenated piperidine derivative. nih.govnih.gov

Regioselective Chlorination Methods at the Piperidine 4-Position

Achieving regioselective chlorination at the 4-position of the piperidine ring is a critical step in the synthesis of this compound. Direct chlorination of the piperidine ring can be challenging due to the electron-donating nature of the nitrogen atom, which can lead to a mixture of products. Therefore, indirect methods are often employed.

One common strategy involves the use of a starting material that already possesses a functional group at the 4-position, which can be readily converted to a chlorine atom. For instance, the synthesis can commence from 4-hydroxypiperidine. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a chloride source.

Another approach is the aza-Prins type cyclization. A study demonstrated the synthesis of 4-chloro-piperidine derivatives through a Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines. rasayanjournal.co.in This method proved to be efficient, with good yields ranging from 80% to 93%, showcasing its applicability. rasayanjournal.co.in The proposed mechanism involves the NbCl5 mediated opening of the epoxide ring, followed by intramolecular hydrogen migration, nucleophilic attack of the amine, and rearrangement to form the piperidine carbocation. rasayanjournal.co.in

Furthermore, rhodium-catalyzed C-H functionalization presents a sophisticated method for regioselective substitution. By selecting the appropriate catalyst and protecting group on the nitrogen atom, functionalization can be directed to specific positions on the piperidine ring. For instance, the use of N-α-oxoarylacetyl-piperidines in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to produce 4-substituted analogues. nih.gov

Stereochemical Control in Halogenation Processes

The stereochemistry of halogenation is a crucial consideration in the synthesis of chiral piperidine derivatives. Halogen addition to alkenes, a common method for introducing halogens, typically proceeds via an anti-addition mechanism. youtube.com This means that the two halogen atoms add to opposite faces of the double bond. This stereospecificity arises from the formation of a cyclic halonium ion intermediate. youtube.comlibretexts.org

The formation of a three-membered cyclic halonium ion prevents rotation around the carbon-carbon bond and blocks the same-side (syn) attack of the halide ion. libretexts.org The subsequent nucleophilic attack by the halide ion occurs from the opposite side (anti-attack), leading to the observed anti-addition product. libretexts.org The stabilization provided by this intermediate also makes carbocation rearrangements unlikely. libretexts.org

In the context of piperidine synthesis, if a chiral center is present or created during the halogenation step, controlling the stereochemical outcome is paramount. For instance, in the hydroboration of 2-(2'-alkenyl)-piperidine boranes induced by iodine, good stereocontrol is achievable, particularly with N-benzyl substrates. nih.gov The regiocontrol in this reaction is attributed to a steric effect of the axial piperidine C(3,5) hydrogens, which destabilize the competing bridged bicyclic transition state. nih.gov

The choice of catalyst can also exert significant control over stereoselectivity. Rhodium-catalyzed C-H insertion reactions have been shown to be highly diastereoselective. For example, the functionalization of N-Bs-piperidine catalyzed by Rh₂(R-TPPTTL)₄ resulted in high diastereoselectivity (29->30:1 d.r.) for all substrates. nih.gov

Strategic Integration of Green Chemistry Principles in Synthetic Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. mdpi.com This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes to improve atom economy and reduce waste. mdpi.com

Environmentally Benign Solvent Systems and Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents constitute a significant portion of the waste generated in chemical reactions. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Consequently, there is a growing interest in replacing them with greener alternatives.

Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov While the solubility of many organic compounds in water can be a challenge, piperidine itself is highly soluble in water due to its ability to form hydrogen bonds. solubilityofthings.com This property can be leveraged in synthetic steps involving piperidine derivatives. Other green solvents being explored include ionic liquids and supercritical fluids. nih.gov

Solvent-free, or neat, reactions represent another important green chemistry approach, as they eliminate the need for a solvent altogether, thereby reducing waste and simplifying product purification. nih.gov For instance, a mechanochemical grinding procedure has been developed for the facile synthesis of N-substituted amines under solvent-free conditions. mdpi.com

The following table summarizes the properties of some common solvents and their classification in terms of green chemistry principles.

| Solvent | Classification | Key Properties |

| Water | Green | Non-toxic, non-flammable, abundant nih.gov |

| Ethanol | Green | Renewable, biodegradable |

| Methanol (B129727) | Usable | Biodegradable, but toxic |

| Dichloromethane | Problematic | Suspected carcinogen, volatile |

| Toluene | Problematic | Volatile, toxic |

| Hexane | Problematic | Neurotoxic, volatile |

Catalysis in Sustainable Synthesis of N-Acylpiperidines

Catalysis plays a pivotal role in sustainable synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus reducing energy consumption and waste. mdpi.comnih.gov In the synthesis of N-acylpiperidines, various catalytic systems have been developed to promote green chemical transformations.

Transition metal catalysis is widely used for the formation of C-N and C-C bonds in the synthesis of piperidine derivatives. nih.gov For example, hydrogenation of pyridine (B92270) derivatives to piperidines can be achieved using heterogeneous cobalt catalysts based on titanium nanoparticles and melamine, even in water as a solvent. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to enantioenriched 3-substituted piperidines. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. Enzymes operate under mild conditions, are highly selective, and can often be recycled, making them an environmentally friendly alternative to traditional chemical catalysts.

The use of organocatalysts, such as tartaric acid, has also been explored for the synthesis of highly substituted piperidines. nih.gov This method offers advantages like mild reaction conditions, readily available precursors, and an inexpensive catalyst. nih.gov

Optimization of Synthetic Pathways and Reaction Efficiencies

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, are a powerful strategy for improving efficiency. mdpi.com For example, a one-pot cyclization/reduction cascade of halogenated amides has been developed for the synthesis of piperidines. nih.gov

Reaction conditions such as temperature, pressure, and catalyst loading are carefully optimized to maximize product yield and minimize side reactions. For instance, in the synthesis of highly substituted piperidines using tartaric acid as a catalyst, the best results were achieved in methanol at ambient temperature. nih.gov

The choice of reagents and protecting groups can also significantly impact reaction efficiency. In the synthesis of 4-chloro-piperidine derivatives via aza-Prins cyclization, it was observed that bulky protecting groups on the amine resulted in lower yields compared to smaller protecting groups. rasayanjournal.co.in

The following table provides a hypothetical comparison of different synthetic routes to a substituted piperidine, highlighting key optimization parameters.

| Route | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |

| A | 5 | 30 | Well-established chemistry | Multiple steps, lower yield |

| B (One-pot) | 2 | 65 | Fewer steps, higher yield | May require more complex optimization |

| C (Catalytic) | 3 | 75 | High efficiency, mild conditions | Catalyst cost and recovery |

By systematically evaluating and refining each step of the synthesis, it is possible to develop a robust and efficient process for the production of this compound that is both economically viable and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Chloropiperidin 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy of 1-(4-chloropiperidin-1-yl)ethanone reveals distinct signals corresponding to the different sets of protons within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by neighboring atoms and functional groups. libretexts.org

The protons on the piperidine (B6355638) ring exhibit characteristic shifts. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded due to the electron-withdrawing effect of the nitrogen and the acetyl group, appearing at lower field. The protons on the carbons further from the nitrogen (C3 and C5) resonate at a higher field. The proton at the C4 position, being attached to the same carbon as the chlorine atom, experiences a significant downfield shift due to the electronegativity of the halogen. wfu.edu The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | 2.0–2.4 | Singlet |

| H-2, H-6 (axial) | ~3.5-3.7 | Multiplet |

| H-2, H-6 (equatorial) | ~3.5-3.7 | Multiplet |

| H-3, H-5 (axial) | ~1.8-2.2 | Multiplet |

| H-3, H-5 (equatorial) | ~1.8-2.2 | Multiplet |

| H-4 | ~3.5-3.7 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the acetyl group is highly deshielded and appears at a very low field, typically in the range of 168-172 ppm. The carbons of the piperidine ring (C2, C3, C4, C5, C6) show characteristic shifts influenced by their proximity to the nitrogen and chlorine atoms. The C4 carbon, bonded to the electronegative chlorine atom, is significantly shifted downfield. The C2 and C6 carbons, adjacent to the nitrogen, also experience a downfield shift. The C3 and C5 carbons resonate at a higher field. The methyl carbon of the acetyl group appears at the highest field. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acetyl) | 168-172 |

| C4 | 55-60 |

| C2, C6 | 45-50 |

| C3, C5 | 30-35 |

| CH₃ (acetyl) | 20-25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of this compound, multidimensional NMR techniques are employed. nih.gov Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, revealing which protons are adjacent to one another. nih.gov HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. nih.gov These experiments provide a detailed connectivity map of the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, offering insights into the conformational preferences of the piperidine ring.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.

A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. The C-N stretching vibration of the piperidine ring typically appears in the range of 1150-1350 cm⁻¹. The C-Cl stretching vibration gives rise to a band in the fingerprint region, usually between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine and acetyl methyl groups are observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1630–1680 |

| C-H (Aliphatic) | Stretch | 2850–3000 |

| C-N | Stretch | 1150–1350 |

| C-Cl | Stretch | 600–800 |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. savemyexams.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule could include the loss of a chlorine radical (Cl•), the loss of an acetyl group (CH₃CO•), or the cleavage of the piperidine ring. libretexts.orgnih.gov The formation of acylium ions ([RCO]⁺) is also a common fragmentation pattern for ketones and amides. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. chemrxiv.orgnih.gov This high precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.gov For this compound, HRMS can confirm the molecular formula C₇H₁₂ClNO by matching the experimentally measured mass with the theoretically calculated exact mass. chemrxiv.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic-Mass Spectrometric Coupling for Purity and Identity Confirmation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it ideal for confirming the identity and assessing the purity of a sample. libretexts.org

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. For this compound, a non-polar or medium-polarity column would be suitable for achieving good chromatographic separation from any starting materials, by-products, or degradation products. nih.gov The retention time, the time it takes for the compound to travel through the column, provides the first piece of identifying information.

Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a series of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint". libretexts.orguni-saarland.de

The molecular ion peak (M+), corresponding to the intact molecule, would be expected at an m/z value equal to the molecular weight of this compound (C7H12ClNO), which is approximately 161.6 g/mol . Key fragmentation patterns can be predicted based on the molecule's structure. The presence of chlorine would be indicated by a characteristic M+2 peak (at m/z 163.6) with an intensity of about one-third that of the molecular ion peak, corresponding to the 37Cl isotope.

Common fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Loss of neutral fragments: Such as the loss of an acetyl group (CH3CO•, 43 Da) leading to a fragment at m/z 118, or the loss of a chlorine atom (Cl•, 35/37 Da).

The resulting mass spectrum provides definitive structural confirmation and can be compared against spectral libraries for verification. The integration of the peak area in the chromatogram allows for the quantification of the compound and any detected impurities, thus establishing its purity level. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

|---|---|---|---|

| 161/163 | [M]+• (Molecular Ion) | [C7H12ClNO]+• | Isotopic pattern for one chlorine atom |

| 146/148 | [M - CH3]+ | [C6H9ClNO]+ | Loss of a methyl radical |

| 118 | [M - COCH3]+ | [C5H9ClN]+ | Loss of the acetyl group |

| 82 | [C5H8N]+ | Cleavage of C-Cl bond and loss of HCl | |

| 43 | [CH3CO]+ | Acetyl cation, a common fragment |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, this method would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles, offering insights that are not accessible through spectroscopic methods alone. nih.gov

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom is determined. researchgate.net

A crystallographic analysis of this compound would be expected to reveal:

The conformation of the six-membered piperidine ring, which would almost certainly adopt a chair conformation as it is the most stable arrangement.

The position of the chlorine atom on the piperidine ring (C4), confirming it as either axial or equatorial. The equatorial position is generally more stable for bulky substituents to minimize steric hindrance.

The geometry around the amide nitrogen, including the planarity and the rotational barrier of the N-C(O) bond.

Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C=O) and angles within the molecule.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonds or dipole-dipole interactions, which govern the crystal packing. nih.gov

The resulting structural data is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access. imet-db.rucam.ac.uk

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Piperidine Ring Conformation | Chair |

| C4-Cl Bond Position | Equatorial |

| C-Cl Bond Length | ~1.78 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| Intermolecular Interactions | Potential C-H···O hydrogen bonds |

Complementary Spectroscopic Techniques for Advanced Molecular Insight (e.g., Raman Spectroscopy)

While techniques like NMR and IR spectroscopy provide a wealth of structural information, Raman spectroscopy offers complementary data, particularly for vibrations that are weak or absent in an IR spectrum. Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. aps.org

When applied to this compound, a Raman spectrum would reveal vibrational modes of the molecular framework. Key features would include:

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the 600-800 cm⁻¹ region. This band would be a strong and characteristic signal in the Raman spectrum.

Piperidine Ring Modes: The breathing and deformation modes of the piperidine ring would produce a series of characteristic peaks. Symmetrical vibrations of the ring are often strong in Raman spectra.

Carbonyl (C=O) Stretch: The amide carbonyl stretch is a strong band in both IR and Raman spectra, typically found around 1630-1680 cm⁻¹. Its exact position can provide information about the local electronic environment and potential hydrogen bonding.

C-N Stretch: The C-N stretching vibration of the amide would also be observable.

C-H Vibrations: Aliphatic C-H stretching and bending vibrations would be present in the 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Raman spectroscopy is particularly advantageous because it is insensitive to water, allowing for analysis in aqueous media if necessary, and sample preparation is often minimal. The resulting spectrum provides a unique vibrational fingerprint that complements other spectroscopic data for a full structural characterization. aps.orgspectrabase.com

Table 3: Predicted Raman Shifts for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (Piperidine, Methyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Amide | 1640 - 1670 | Strong |

| CH₂ Scissoring | Piperidine | 1440 - 1470 | Medium |

| C-N Stretch | Amide | 1250 - 1300 | Medium |

| Ring Breathing | Piperidine Ring | 800 - 900 | Strong |

| C-Cl Stretch | Chloroalkane | 650 - 750 | Strong |

Chemical Reactivity and Mechanistic Pathways of 1 4 Chloropiperidin 1 Yl Ethanone

Nucleophilic Substitution Reactions at the C-4 Chlorine Center of the Piperidine (B6355638) Ring

The chlorine atom at the C-4 position of the piperidine ring in 1-(4-Chloropiperidin-1-yl)ethanone is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of other secondary alkyl halides. The substitution can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the electron-withdrawing acetyl group on the piperidine nitrogen can influence the reaction rate by affecting the electron density at the C-4 carbon.

A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of 4-substituted piperidine derivatives. For instance, the synthesis of various 4-chloro-piperidine derivatives has been achieved through methods like NbCl5 mediated aza-Prins type cyclization, where the chloride ion itself acts as a nucleophile to form the 4-chloro derivative. rasayanjournal.co.in This indicates the feasibility of displacing the chloride with other nucleophiles.

Table 1: Examples of Nucleophilic Substitution at the C-4 Position

| Nucleophile | Reagent Example | Product Class |

| Azide | Sodium Azide (NaN₃) | 4-Azidopiperidine Derivative |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyanopiperidine Derivative |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxypiperidine Derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxypiperidine Derivative |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | 4-Aminopiperidine Derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)piperidine Derivative |

Reactivity of the Ethanone (B97240) Carbonyl Moiety

The ethanone carbonyl group is a key site of reactivity in this compound, participating in both nucleophilic addition and reactions involving the adjacent alpha-carbon.

Nucleophilic Addition Reactions

The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. youtube.com These reactions typically involve the initial formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. A wide array of nucleophiles, including organometallic reagents and reducing agents, can add to the carbonyl group. youtube.comyoutube.com Stronger nucleophiles, such as Grignard reagents and organolithium compounds, generally favor 1,2-addition to the carbonyl group. youtube.comyoutube.com

Table 2: Nucleophilic Addition Reactions at the Carbonyl Carbon

| Reagent Type | Specific Example | Product Type |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Organolithium | n-Butyllithium (n-BuLi) | Tertiary Alcohol |

| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |

Alpha-Carbon Acidification and Enolate Chemistry

The protons on the alpha-carbon (the methyl group of the ethanone moiety) are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.comleah4sci.com Enolates are potent nucleophiles that can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the alpha-position. masterorganicchemistry.commnstate.edu The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. mnstate.edukhanacademy.org The resulting enolate can then undergo reactions such as alkylation and aldol (B89426) additions.

Table 3: Reactions of the Enolate of this compound

| Electrophile | Reagent Example | Reaction Type | Product Class |

| Alkyl Halide | Iodomethane (CH₃I) | Alkylation | α-Alkylated Ketone |

| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Aldol Addition | β-Hydroxy Ketone |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Acylation | β-Diketone |

| Halogen | Bromine (Br₂) | Halogenation | α-Bromo Ketone |

Chemical Transformations at the Piperidine Nitrogen (Beyond Initial Acylation)

The nitrogen atom in this compound is part of an amide functional group. Due to the resonance delocalization of the nitrogen's lone pair of electrons onto the adjacent carbonyl oxygen, this nitrogen is significantly less nucleophilic and basic than the nitrogen in an unacylated piperidine. Consequently, further reactions directly at the nitrogen center are limited under standard conditions.

However, the amide linkage can undergo specific chemical transformations. The most notable of these is reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. This reaction would convert the N-acetyl group into an N-ethyl group, yielding 1-ethyl-4-chloropiperidine.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound raises questions of regioselectivity. For example, when a reagent that can act as both a nucleophile and a base is used, there can be competition between nucleophilic attack at the C-4 position, nucleophilic addition to the carbonyl group, and deprotonation at the alpha-carbon. The outcome is often dictated by the nature of the reagent and the reaction conditions. "Hard" nucleophiles tend to attack the "hard" electrophilic center of the carbonyl carbon (1,2-addition), while "soft" nucleophiles might favor substitution at the C-4 position under appropriate conditions. youtube.com

Stereoselectivity can be a factor in reactions at the carbonyl group and the alpha-carbon. Nucleophilic addition to the prochiral carbonyl carbon can lead to the formation of a new stereocenter, potentially yielding a racemic mixture or a pair of diastereomers if another stereocenter is present. Similarly, if the alpha-carbon becomes a stereocenter during an alkylation reaction, stereochemical control can be a challenge. The use of chiral auxiliaries or catalysts could potentially induce stereoselectivity in these transformations.

Oxidation-Reduction Chemistry of the Compound

The primary redox transformations for this compound involve the carbonyl group and the piperidine ring.

Reduction: As mentioned, the carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The amide can also be reduced by LiAlH₄ to an amine. The C-Cl bond can also be subject to reduction, for example, through catalytic hydrogenation or with reducing agents like tin hydrides, which would yield 1-acetylpiperidine.

Oxidation: The piperidine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to ring opening or the formation of various oxidation products. The alpha-position to the nitrogen could also be susceptible to oxidation. The secondary carbon bearing the chlorine atom could also be oxidized, though this is less common. It is important to note that specific oxidation reactions for this compound are not well-documented in the literature, and predictions are based on the general reactivity of similar functional groups.

Strategic Utility of 1 4 Chloropiperidin 1 Yl Ethanone As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(4-chloropiperidin-1-yl)ethanone makes it a valuable precursor for the synthesis of intricate organic molecules, including spiro- and fused heterocyclic scaffolds, as well as macrocyclic and supramolecular structures.

Construction of Novel Spiro- and Fused Heterocyclic Architectures

The piperidine (B6355638) ring is a prevalent motif in many biologically active compounds and natural products. The ability to construct spirocyclic and fused systems from readily available piperidine precursors is of significant interest in medicinal chemistry. Spiro-piperidines, where the piperidine ring is connected to another ring system through a single shared carbon atom, are of particular importance.

Research has demonstrated the synthesis of dihydrospiro[quinoline-2,4'-piperidines] utilizing a two-step synthetic route that relies on the reactivity of 4-piperidone (B1582916) imines. researchgate.net While not starting directly from this compound, this work highlights the potential of 4-substituted piperidines in intramolecular Friedel-Crafts alkylation reactions to form spirocyclic systems. researchgate.net For instance, the synthesis of 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[(1H)quinoline-2,4'-piperidines] showcases the formation of a spirocyclic system involving a piperidine ring. researchgate.net This suggests a plausible pathway where this compound, after conversion of the chloro group to a suitable nucleophile-bearing side chain, could undergo intramolecular cyclization to yield novel spiro-piperidine structures.

Furthermore, the general principle of using piperidine-based ketones for the synthesis of spirocycles is well-established. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as acetyl-CoA carboxylase inhibitors, demonstrating the utility of piperidine-4-one scaffolds in constructing complex, biologically relevant spirocycles. nih.gov

Precursor for Macrocyclic and Supramolecular Chemistry Applications

Macrocycles, large cyclic molecules, are of increasing interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govuni-kiel.de The construction of macrocycles often relies on the use of bifunctional building blocks that can undergo intramolecular cyclization.

While specific examples of using this compound in macrocycle synthesis are not extensively reported in the literature, its structure is well-suited for such applications. The chloro- and acetyl- functionalities can be seen as two reactive handles. For instance, the chlorine atom can be displaced by a nucleophile that also contains a group capable of reacting with the ethanone (B97240) side chain (or a derivative thereof), leading to a linear precursor primed for macrocyclization. One-pot cyclization strategies, which are increasingly being developed for the efficient synthesis of large peptidomimetic macrocycles, could potentially be adapted for use with precursors derived from this compound. nih.govxmu.edu.cn

Divergent Synthetic Pathways to Chemically Modified Piperidine Derivatives

The presence of two distinct reactive sites in this compound allows for divergent synthetic strategies, enabling the creation of a wide array of chemically modified piperidine derivatives. This is particularly valuable for generating focused libraries of compounds for structure-activity relationship (SAR) studies.

Conversion of the Halogen Substituent

The 4-chloro substituent on the piperidine ring is a key feature that allows for a variety of nucleophilic substitution reactions. The lability of this halo group makes it an excellent leaving group, facilitating its replacement with a wide range of functionalities. rasayanjournal.co.in This conversion is a cornerstone of its utility as a synthetic building block.

Table 1: Potential Nucleophilic Substitution Reactions at the 4-Position

| Nucleophile | Resulting Functional Group | Potential Application |

| Amines (R-NH2) | 4-Amino-piperidines | Introduction of basic centers, further derivatization |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | 4-Alkoxy-piperidines | Modulation of polarity and solubility |

| Thiols (R-SH) / Thiolates (R-S⁻) | 4-Thioether-piperidines | Introduction of sulfur-containing moieties |

| Azides (N₃⁻) | 4-Azido-piperidines | Precursor for triazoles (via click chemistry) or amines (via reduction) |

| Cyanides (CN⁻) | 4-Cyano-piperidines | Precursor for carboxylic acids, amines, or other nitrogen heterocycles |

These transformations allow for the introduction of diverse chemical groups, significantly expanding the chemical space accessible from this single starting material.

Derivatization at the Ethanone Side Chain

The ethanone (acetyl) group attached to the piperidine nitrogen provides another site for chemical modification. The carbonyl group can undergo a variety of classical reactions, and the adjacent methyl group offers possibilities for enolate chemistry.

Table 2: Potential Derivatizations of the Ethanone Side Chain

| Reaction Type | Reagents | Resulting Structure |

| Reduction | NaBH₄, LiAlH₄ | 1-(1-(4-chloropiperidin-1-yl)ethyl)alcohol |

| Aldol (B89426) Condensation | Aldehydes (R-CHO), Base | 1-(4-chloropiperidin-1-yl)-3-hydroxy-3-R-propan-1-one |

| Mannich Reaction | Formaldehyde, Secondary Amine | 1-(4-chloropiperidin-1-yl)-3-(dialkylamino)propan-1-one |

| Halogenation (alpha) | NBS, Br₂ | 1-(2-bromo-1-(4-chloropiperidin-1-yl)ethanone) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 1-(1-(4-chloropiperidin-1-yl)alk-1-ene) |

These derivatizations, in combination with modifications at the 4-position, allow for a combinatorial approach to synthesize a vast number of piperidine analogues with tailored properties.

Contributions to Chemical Library Synthesis for Research Screening

The generation of chemical libraries is a fundamental strategy in drug discovery and chemical biology to identify new bioactive molecules. Building blocks that allow for the rapid and efficient synthesis of a large number of diverse compounds are highly valuable. This compound, with its two orthogonal points for diversification, is an ideal candidate for the construction of such libraries.

By systematically varying the nucleophiles used to displace the 4-chloro group and the transformations performed on the ethanone side chain, a large matrix of compounds can be generated. This approach is well-suited for parallel synthesis techniques, which are commonly employed in the creation of screening libraries. While specific large-scale library syntheses starting from this compound are not prominently featured in the reviewed literature, the principles of multicomponent reactions and scaffold decoration strongly support its potential in this area. csic.esresearchgate.netnih.gov The synthesis of spiro-piperidine libraries, for example, has been highlighted as a valuable tool in drug discovery. whiterose.ac.uk

Advanced Chemical Derivatization for Analytical and Research Methodologies

No published research was found detailing the use of this compound for the chemical derivatization of analytes for analytical or research purposes.

Enhancement of Spectroscopic Detectability and Chromatographic Separation

There is no evidence in the reviewed literature to support the use of this compound to enhance spectroscopic signals (e.g., UV-Vis, fluorescence, mass spectrometry) or to improve the chromatographic resolution of target molecules.

Introduction of Tags for Tracing and Characterization

The search yielded no instances of this compound being used to introduce isotopic, fluorescent, or other types of chemical tags onto molecules for the purpose of tracing them in biological or chemical systems, or for aiding in their structural characterization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Chloropiperidin-1-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 4-chloropiperidine with acetyl chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions in anhydrous ethanol (50–60°C, 6–8 hours) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperidine to acylating agent), solvent polarity, and catalyst choice (e.g., AlCl₃ for Friedel-Crafts). Monitoring via TLC or GC-MS ensures reaction completion. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methyl ketone at δ ~2.5 ppm) and piperidine ring conformation. Overlapping signals in the 1.5–2.0 ppm region (piperidine CH₂ groups) may require 2D NMR (COSY, HSQC) .

- IR : Confirm carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~600–800 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with NIST databases to resolve ambiguities in isotopic peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Waste Disposal : Segregate halogenated organic waste and coordinate with certified disposal services .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence the reactivity and biological activity of this compound derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example:

- Substitution Patterns : Replace the 4-Cl group with F, Br, or electron-withdrawing groups (NO₂) to assess effects on electrophilicity and intermolecular interactions .

- Ring Expansion : Compare piperidine (6-membered) vs. azepane (7-membered) analogs to study conformational flexibility and steric effects .

- Biological Assays : Test derivatives for antimicrobial activity using MIC assays against Gram-positive/negative bacteria .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- Validation : Cross-check DFT-calculated dipole moments, logP, or pKa with experimental measurements (e.g., HPLC for logP, potentiometric titration for pKa) .

- Crystallography : Single-crystal X-ray diffraction (as in ) validates bond lengths/angles and identifies non-covalent interactions (e.g., hydrogen bonds) that DFT may miss.

- Dynamic Simulations : MD simulations (AMBER/CHARMM) model solvation effects and conformational dynamics to explain discrepancies in solubility or reactivity .

Q. How can single-crystal X-ray diffraction elucidate conformational dynamics and intermolecular interactions in this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation (ethanol/acetone) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .

- Analysis : Refine structures with SHELXL ; analyze torsion angles to confirm chair/boat conformations of the piperidine ring. Hydrogen-bonding networks (e.g., C=O···H-N) explain packing motifs and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.